molecular formula C18H24N6O B2593922 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide CAS No. 1286706-64-6

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide

Cat. No.: B2593922
CAS No.: 1286706-64-6
M. Wt: 340.431
InChI Key: BBRYOECDSWUWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted at the 6-position with a pyrazole moiety. The pyridazin-3-yl group is further linked to an N-cyclopentylpiperidine-4-carboxamide chain. The pyrazole group may enhance binding interactions (e.g., hydrogen bonding or π-π stacking), while the cyclopentylpiperidine moiety could improve lipophilicity, influencing pharmacokinetic properties like blood-brain barrier penetration.

Properties

IUPAC Name

N-cyclopentyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c25-18(20-15-4-1-2-5-15)14-8-12-23(13-9-14)16-6-7-17(22-21-16)24-11-3-10-19-24/h3,6-7,10-11,14-15H,1-2,4-5,8-9,12-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRYOECDSWUWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide involves multiple steps, starting with the preparation of the pyrazolylpyridazine core. This core can be synthesized through the reaction of hydrazine with a suitable pyridazine derivative under controlled conditions Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolylpyridazines exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent. The docking studies showed promising interactions with the active sites of target proteins, indicating a mechanism of action that warrants further investigation .

Neurological Disorders

The compound has been explored for its neuroprotective effects. It has been shown to modulate pathways involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In vitro studies demonstrated that it could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Glycogen Synthase Kinase Inhibition

The compound has been identified as an inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glucose metabolism and cell proliferation. Inhibiting GSK-3 is associated with therapeutic effects in diabetes and mood disorders, making this compound a potential candidate for further drug development .

Antihypertensive Effects

Another significant application is in the treatment of hypertension. Compounds with similar structures have been noted for their antihypertensive effects through vasodilatory mechanisms. The ability to influence vascular smooth muscle contraction positions this compound as a candidate for cardiovascular research .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of kinase activity, leading to reduced proliferation of cancer cells
Neuroprotective EffectsModulation of amyloid-beta aggregation
GSK-3 InhibitionPotential therapeutic implications in diabetes and mood disorders
Antihypertensive PropertiesInfluence on vascular smooth muscle contraction

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

The cyclopentylpiperidine chain increases steric bulk and lipophilicity relative to the cyclopropane chain in , which could improve metabolic stability but reduce aqueous solubility.

Core Structure Variations :

  • The pyrazolo[3,4-b]pyridine core in introduces a fused heterocyclic system, likely altering electronic properties and binding pocket compatibility compared to pyridazine-based analogs .

Research Findings and Hypotheses

  • ATX Modulation : highlights that pyridazine derivatives with carboxamide chains (e.g., 1-(6-methoxy-pyridazin-3-yl)cyclopropane-1-carboxamide) act as ATX inhibitors for inflammatory diseases. The target compound’s pyrazole substituent may improve potency due to enhanced interactions with ATX’s hydrophobic active site .
  • Synthetic Complexity : ’s pyrazolo[3,4-b]pyridine derivative demonstrates higher molecular complexity, which may correlate with synthetic challenges but also with target specificity .

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a pyrazole and pyridazine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6O2C_{21}H_{24}N_{6}O_{2} with a molecular weight of 392.5 g/mol. The structure features multiple rings that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, likely due to their ability to donate hydrogen atoms to free radicals, thus neutralizing them .
  • Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines .
  • Antitumor Activity : Research suggests that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer therapies .

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantSignificant DPPH radical scavenging
Anti-inflammatoryInhibition of cytokine production
AntitumorInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of a derivative compound similar to this compound through DPPH radical scavenging assays. The results demonstrated a substantial decrease in oxidative stress markers in treated cells, indicating the compound's potential as an antioxidant agent .

Case Study 2: Antitumor Activity

In vitro studies have shown that compounds with structural similarities can inhibit the growth of various cancer cell lines. The mechanism involved apoptosis, which was confirmed through flow cytometry analysis, revealing increased annexin V positive cells post-treatment .

Q & A

Q. What synthetic strategies are effective for constructing the pyridazine-piperidine core in this compound?

The pyridazine-piperidine core can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, pyridazine derivatives are often functionalized at the 3-position using amines under basic conditions (e.g., Cs₂CO₃ in DMSO at 35°C, as shown in a related synthesis ). Piperidine carboxamide formation typically involves coupling activated carboxylic acids (e.g., HATU/DMAP) with cyclopentylamine. Chromatographic purification (e.g., EtOAc/hexane gradients) is critical for isolating intermediates .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming regiochemistry (e.g., pyrazolyl proton shifts at δ 8.5–9.0 ppm ) and piperidine conformation (axial/equatorial protons).
  • HRMS (ESI) : Validates molecular weight (±5 ppm accuracy) .
  • IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) .
    Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances reliability .

Q. How can researchers address solubility challenges during biological assays?

Use co-solvents (e.g., DMSO ≤1% v/v) or formulate micellar suspensions with surfactants (e.g., Tween-80). Pre-saturation studies in PBS (pH 7.4) at 37°C are advised. If precipitation occurs, sonication or incremental heating (≤40°C) may improve dispersion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the pyridazine-piperidine intermediate?

  • Catalyst Screening : Test Cu(I)/Pd(0) catalysts for coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance pyridazine reactivity but may require post-reaction dilution to avoid side products .
  • Temperature Gradients : Lower temperatures (25–40°C) reduce decomposition, as seen in analogous pyrazole syntheses .
  • DoE (Design of Experiments) : Apply response surface methodology to balance variables (e.g., reagent ratios, time) .

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons to confirm connectivity. For example, piperidine chair conformers may cause axial/equatorial splitting .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) by analyzing coalescence temperatures .
  • Crystallography : Single-crystal X-ray structures (e.g., as in ) provide definitive conformation data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.